molecular formula C14H20ClNO2 B020859 Alachlor-d13 CAS No. 1015856-63-9

Alachlor-d13

Cat. No.: B020859
CAS No.: 1015856-63-9
M. Wt: 282.84 g/mol
InChI Key: XCSGPAVHZFQHGE-PTKGBVOGSA-N
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Description

Alachlor-d13 is a deuterated analog of the herbicide alachlor. It is primarily used as an internal standard in analytical chemistry, particularly for the estimation of alachlor in environmental samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in various analytical techniques due to its distinct mass difference from the non-deuterated form .

Mechanism of Action

Target of Action

Alachlor-d13 is a deuterated analog of the herbicide alachlor . The primary targets of this compound are the same as those of alachlor, which are certain enzymes involved in the biosynthesis of fatty acids, essential for plant growth and development .

Mode of Action

This compound, like alachlor, works by inhibiting the growth of susceptible plants. It blocks the biosynthesis of fatty acids, which are essential for plant growth and development . This inhibition disrupts the normal growth processes of the plant, leading to its eventual death.

Biochemical Pathways

The degradation pathway of alachlor has been studied using GC-MS analysis . Alachlor is initially degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is further degraded to 2,6-diethylaniline and 7-ethylindoline, respectively. 2,6-Diethylaniline is transformed into N-(2,6-diethylphenyl) formamide . This is a first-reported intermediate during the degrading pathway of alachlor by a single isolate .

Pharmacokinetics

It’s known that alachlor, the non-deuterated analog, has a relatively low persistence in soil and aqueous media because it is easily degraded by different physicochemical processes as well as by different microbial strains existing in the soil .

Result of Action

The result of this compound’s action is the inhibition of plant growth. By blocking the biosynthesis of fatty acids, this compound disrupts the normal growth processes of the plant, leading to its eventual death .

Action Environment

This compound, like alachlor, is a persistent contaminant in ground and surface waters . Its action, efficacy, and stability can be influenced by various environmental factors such as soil type, temperature, and rainfall. Due to its wide usage, direct application on the ground, high solubility in water, and moderate persistence, alachlor and its metabolites have been detected in various environments .

Safety and Hazards

Alachlor-d13 is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Skin Sens. 1 . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended when handling this compound .

Future Directions

Alachlor-d13 is a deuterated analog of the herbicide, alachlor which is a persistent contaminant in ground and surface waters . It is used as a reference standard for environmental analysis and testing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alachlor-d13 involves the incorporation of deuterium into the alachlor molecule. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity of the final product, which is essential for its use as an analytical standard .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Comparison with Similar Compounds

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium content, which makes it an invaluable tool in analytical chemistry. The mass difference between this compound and its non-deuterated counterpart allows for precise quantification and analysis in complex environmental samples .

Properties

IUPAC Name

2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSGPAVHZFQHGE-PTKGBVOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583583
Record name Alachlor-d13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-63-9
Record name Alachlor-d13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015856-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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